![molecular formula C8H4ClF2NO2 B15055145 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole
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Overview
Description
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of chlorinating agents and difluoromethoxy substituents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Similar in structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents exhibit similar chemical properties and applications.
Uniqueness
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is unique due to its specific combination of chlorine and difluoromethoxy substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d]oxazole core substituted with a chlorine atom and a difluoromethoxy group. This unique structure contributes to its biological activity and pharmacological potential.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been investigated for its inhibitory effects on Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) treatment. In vitro assays demonstrated that derivatives of benzo[d]oxazole, including this compound, exhibited significant anti-proliferative activities against AML cell lines, with IC50 values indicating potent inhibition of cell growth .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit the FLT3 receptor, leading to reduced signaling pathways associated with cell proliferation and survival. Molecular docking studies have provided insights into the binding modes of this compound, suggesting that the difluoromethoxy group enhances its binding affinity .
Case Studies
- FLT3 Inhibition : In a study focused on the design and synthesis of FLT3 inhibitors, this compound was identified as a promising candidate due to its low nanomolar IC50 values against FLT3-ITD mutations. This highlights its potential for development into a therapeutic agent for AML .
- Antimicrobial Activity : Additional research explored the antimicrobial properties of this compound. It was found to exhibit activity against various bacterial strains, suggesting that it may serve as a lead compound in developing new antibiotics .
Data Tables
Biological Activity | IC50 Value | Target |
---|---|---|
FLT3 Inhibition | 0.41 nM | FLT3-ITD |
Anti-proliferative | 0.037 μM | MV4-11 AML Cells |
Antimicrobial | Not specified | Various Bacterial Strains |
Properties
Molecular Formula |
C8H4ClF2NO2 |
---|---|
Molecular Weight |
219.57 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO2/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H |
InChI Key |
VGOOKXQZFLXMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=N2)Cl |
Origin of Product |
United States |
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